Pyrazino[2,3-d]pyridazin-5(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N4O |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
7H-pyrazino[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C6H4N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h1-3H,(H,10,11) |
InChI Key |
PMAXBQOLIUDQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=NNC2=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for Pyrazino 2,3 D Pyridazin 5 6h One and Its Derivatives
De Novo Synthesis of the Pyrazino[2,3-d]pyridazine (B14761559) Ring System
The fundamental construction of the fused pyrazino[2,3-d]pyridazine ring system can be achieved through several strategic approaches, primarily involving the sequential or convergent assembly of the bicyclic structure from simpler acyclic or heterocyclic precursors.
Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, involving the intramolecular or intermolecular reaction of two or more functional groups to form a ring. The standard method for forming a pyridazine (B1198779) ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This fundamental principle is extended to the synthesis of the fused Pyrazino[2,3-d]pyridazin-5(6H)-one system.
A primary and effective strategy involves the reaction of a suitably substituted pyrazine-2,3-dicarboxylic acid derivative with hydrazine hydrate (B1144303). For instance, the condensation of pyrazine-2,3-dicarboxylic acid anhydride (B1165640) or its corresponding diester with hydrazine leads to the formation of the pyridazine ring fused to the pyrazine (B50134) core, directly yielding the pyrazino[2,3-d]pyridazine-5,8-dione structure. chemsynthesis.com This dione (B5365651) can be considered a tautomeric form of pyrazino[2,3-d]pyridazine-5,8-diol and serves as a key precursor to the target 5(6H)-one derivative through selective reduction or modification. chemsynthesis.com The reaction proceeds by the initial formation of a dihydrazide, followed by an intramolecular cyclization to furnish the fused pyridazine ring.
The general approach is summarized in the table below:
| Starting Material | Reagent | Product | Reference |
| Pyrazine-2,3-dicarboxylic acid anhydride | Hydrazine hydrate | Pyrazino[2,3-d]pyridazine-5,8-dione | chemsynthesis.com |
| Diethyl pyrazine-2,3-dicarboxylate | Hydrazine hydrate | Pyrazino[2,3-d]pyridazine-5,8-dione | - |
Annulation, the process of building a new ring onto a pre-existing one, provides a powerful and often regioselective route to fused heterocyclic systems. For the synthesis of pyrazino[2,3-d]pyridazines, this can involve either constructing the pyrazine ring onto a pyridazine precursor or, more commonly, forming the pyridazine ring onto a pyrazine starting material.
A highly effective annulation strategy begins with an ortho-disubstituted pyrazine, such as pyrazine-2,3-dicarbonitrile. The reaction of this dinitrile with hydrazine hydrate provides a direct route to 5,8-diaminopyrazino[2,3-d]pyridazine. The reaction mechanism involves the nucleophilic attack of hydrazine at one of the nitrile groups, followed by an intramolecular cyclization onto the second nitrile group, leading to the formation of the fused pyridazine ring. This diamino derivative can then be further modified, for example, through diazotization and hydrolysis, to yield the desired this compound.
Another versatile annulation approach is the inverse-electron-demand Diels-Alder reaction. For example, a 1,2,4,5-tetrazine (B1199680) derivative can react with an alkyne to form a pyridazine ring after the extrusion of a nitrogen molecule. If the tetrazine is appropriately substituted, this [4+2] cycloaddition can be used to construct the pyridazine portion of the pyrazino[2,3-d]pyridazine system.
Functionalization and Derivatization of the this compound Nucleus
Once the core heterocyclic system is formed, its further elaboration through functionalization and derivatization is crucial for creating diverse chemical libraries. Key strategies focus on selective reactions at the nitrogen and carbon atoms of the nucleus.
The this compound nucleus possesses multiple endocyclic nitrogen atoms, but the N-6 position of the pyridazinone ring is the most common site for substitution, typically via alkylation or arylation. The presence of the lactam (amide) function at this position facilitates deprotonation with a suitable base to generate a nucleophilic anion, which can then react with various electrophiles.
The regioselectivity of these reactions is a critical consideration. Studies on related heterocyclic systems, such as triazolopyrimidinones and purines, have shown that the outcome of alkylation can be highly dependent on the reaction conditions and the nature of the alkylating agent. researchgate.netmdpi.com For instance, the choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., DMF, DMSO) can influence whether N-alkylation or a competing O-alkylation occurs. researchgate.net Palladium-catalyzed allylic alkylation and Mitsunobu reactions have also been employed for N-alkylation in similar systems, sometimes offering different selectivity compared to traditional methods using alkyl halides. mdpi.com
Table of N-Alkylation Conditions for Related Heterocycles:
| Heterocycle | Alkylating Agent | Base/Conditions | Major Product | Reference |
|---|---|---|---|---|
| 8-Oxoguanine derivative | Bromomethylcyclohexane | K₂CO₃ / DMF | N-9 Alkylation | mdpi.com |
| 8-Oxoguanine derivative | Cyclohexanol | DIAD, PPh₃ (Mitsunobu) | N-9 Alkylation | mdpi.com |
Introducing substituents at the carbon framework of the pyrazino[2,3-d]pyridazinone core is essential for modulating its properties. A common and powerful strategy involves the initial halogenation of the ring system, followed by transition-metal-catalyzed cross-coupling reactions.
Halogenation, using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃), can introduce bromine or chlorine atoms at specific positions on the pyrazine or pyridazine rings, rendering them susceptible to further derivatization. These halo-derivatives are versatile intermediates for a variety of C-C and C-N bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are highly effective for introducing aryl, alkyl, alkynyl, and amino groups, respectively. researchgate.net For example, the synthesis of 5-(2-pyridinyl)pyrazino[2,3-d]pyridazine likely proceeds through a cross-coupling reaction between a halogenated pyrazino[2,3-d]pyridazine and a suitable pyridinyl-organometallic reagent. chemsynthesis.com This modular approach allows for the rapid generation of a wide array of derivatives from a common halogenated intermediate.
Multi-component Reactions in Pyrazino[2,3-d]pyridazine Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for constructing complex molecules. mdpi.com The application of MCRs to build heterocyclic scaffolds offers advantages in terms of atom economy, step economy, and operational simplicity. nih.gov
While direct three- or four-component syntheses of the this compound are not widely reported, the principles can be extrapolated from related syntheses. For example, MCRs are extensively used to produce pyrazoles and fused pyrazoles from building blocks like hydrazines, aldehydes, malononitrile, and β-ketoesters. nih.govbeilstein-journals.org
A highly relevant advanced strategy involves a stepwise, multi-component "click and activate" approach. This has been used to prepare complex tricyclic systems like mdpi.combeilstein-journals.orgnih.govtriazole-fused pyrazinopyridazindiones. researchgate.net In such a sequence, an initial copper(I)-catalyzed azide-alkyne cycloaddition (a "click" reaction) is used to form a triazole intermediate, which simultaneously "activates" the molecule for a subsequent intramolecular cyclization, leading to the final fused-ring product. This type of sophisticated, one-pot sequence demonstrates the potential of MCRs to rapidly assemble complex polyazaheterocyclic systems like pyrazino[2,3-d]pyridazine derivatives from simple precursors.
Stereoselective Synthesis of Advanced this compound Analogues
The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound analogues is of paramount importance for the exploration of their therapeutic potential. Strategies to introduce chirality into the pyrazinopyridazinone framework can be broadly categorized into chiral pool synthesis, and the use of chiral auxiliaries, catalysts, or reagents.
One notable approach involves the use of the chiral pool, which utilizes readily available enantiopure starting materials to construct the target chiral molecule. For instance, a mild and efficient synthesis of a chiral 4,5-dihydro-5-methylpyridazin-3(2H)-one derivative has been achieved starting from a chiral β-methyl γ-ketocarboxylic acid. This method proceeds via the corresponding acid hydrazide without racemization, and can even be performed as a one-pot reaction. unive.it This strategy provides a direct pathway to enantiomerically pure pyridazinone intermediates that can be further elaborated to form the fused pyrazino ring system.
While direct enantioselective catalysis on the this compound core is still an emerging area, advances in the asymmetric synthesis of related heterocyclic systems provide a strong foundation for future work. Organocatalysis, in particular, has shown great promise in the enantioselective synthesis of various heterocyclic compounds. For example, cinchona alkaloids have been successfully employed as catalysts in the tandem Michael addition and Thorpe-Ziegler type reactions to produce dihydropyrano[2,3-c]pyrazoles with excellent yields and enantioselectivities (up to >99% ee). nih.gov This highlights the potential of organocatalysis to control the stereochemistry of key bond-forming reactions in the synthesis of complex heterocyclic systems.
Future research in this area will likely focus on the development of novel chiral catalysts, including both metal-based and organocatalysts, that can directly induce asymmetry in the construction of the pyrazino[2,3-d]pyridazine ring system. The exploration of chiral auxiliaries, which can be temporarily attached to the molecule to direct a stereoselective reaction and then removed, also presents a viable strategy.
Table 1: Examples of Stereoselective Synthesis of Related Heterocycles
| Catalyst/Method | Substrate(s) | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Chiral Pool | Chiral β-methyl γ-ketocarboxylic acid | Chiral 4,5-dihydro-5-methylpyridazin-3(2H)-one | High optical yield | unive.it |
| Cinchona Alkaloid | 2-Pyrazolin-5-ones and benzylidenemalononitriles | Dihydropyrano[2,3-c]pyrazoles | Up to >99% ee | nih.gov |
Implementation of Green Chemistry Methodologies in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives is no exception, with several green methodologies being explored.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov The application of microwave-assisted synthesis has been successfully demonstrated in the construction of various pyridazinone-containing scaffolds. For example, a facile synthesis of 5-dialkylamino-6-aryl-(2H)-pyridazin-3-ones from 5,6-dichloropyridazinone was achieved using a microwave-assisted palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This method proceeded smoothly in 30 minutes with moderate to good yields. Similarly, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been developed using microwave irradiation, resulting in high yields and short reaction times. nih.gov
Use of Recyclable Catalysts:
Ionic Liquids as Green Solvents:
Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netd-nb.info They can act as both solvents and catalysts in organic reactions. While the application of ionic liquids in the synthesis of this compound is an area ripe for exploration, their successful use in the synthesis of other nitrogen-containing heterocycles suggests their potential. For example, pyridinium-based ionic liquids have been synthesized and their application in improving the stability of enzymes in aqueous-methanolic solvent systems has been demonstrated, showcasing their potential as co-solvents in biocatalytic processes. researchgate.net The recyclability of chiral ionic liquids from reaction mixtures offers an additional benefit for their use in asymmetric synthesis. d-nb.info
Table 2: Green Chemistry Approaches in the Synthesis of Pyridazinone Derivatives
| Green Methodology | Specific Example | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Suzuki-Miyaura cross-coupling for 6-aryl-5-N-substituted pyridazinones | Reduced reaction time (30 min), moderate to good yields | researchgate.net |
| Microwave-Assisted Synthesis | One-pot, three-component synthesis of thiazolyl-pyridazinediones | High yields, short reaction times | nih.gov |
| Recyclable Catalyst | Sulfonic acid-functionalized titanomagnetite (B1172002) nanoparticles for dihydropyrano[2,3-c]pyrazole synthesis | Catalyst is magnetically separable and reusable | nih.gov |
| Ionic Liquids | Use of pyridinium-based ionic liquids to enhance enzyme stability | Potential as green solvents and co-solvents, recyclable | researchgate.netd-nb.info |
The continued development and application of these green methodologies will be crucial in making the synthesis of this compound and its analogues more sustainable and environmentally friendly.
Tautomerism and Conformational Analysis of Pyrazino 2,3 D Pyridazin 5 6h One
Investigation of Keto-Enol and Lactam-Lactim Tautomeric Equilibria
Pyrazino[2,3-d]pyridazin-5(6H)-one can theoretically exist in several tautomeric forms. The primary equilibria at play are the keto-enol and lactam-lactim tautomerisms. The keto form is characterized by a carbonyl group (C=O) at position 5, while the enol form features a hydroxyl group (-OH) and a carbon-carbon double bond within the pyridazine (B1198779) ring. Simultaneously, the lactam-lactim tautomerism involves the migration of a proton from the nitrogen atom at position 6 to the exocyclic oxygen, resulting in a lactim form with a hydroxyl group and a carbon-nitrogen double bond.
The relative stability of these tautomers is a delicate balance of several factors, including intramolecular hydrogen bonding, aromaticity, and electronic effects of the fused pyrazine (B50134) ring. libretexts.org For many simple carbonyl compounds, the keto form is overwhelmingly favored due to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, in heterocyclic systems, the potential for gaining aromaticity in one of the rings can significantly shift the equilibrium towards the enol or lactim form. libretexts.org
The existence of these different tautomeric forms can be represented as follows:
Keto/Lactam form: This is the this compound structure as named.
Enol form: Pyrazino[2,3-d]pyridazin-5-ol.
Lactim form: 6H-Pyrazino[2,3-d]pyridazin-5-ol.
Spectroscopic Methodologies for Elucidating Tautomeric Preferences
The determination of the predominant tautomeric form in different states (solid, solution) relies heavily on various spectroscopic techniques. Each method provides unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between tautomers. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. For instance, the presence of a broad singlet in the ¹H NMR spectrum in the region of 10-13 ppm can be indicative of an NH or OH proton, helping to differentiate between the lactam/keto and lactim/enol forms. mdpi.com The chemical shifts of the carbon atoms in the heterocyclic rings can also provide clear evidence; for example, the chemical shift of a carbonyl carbon in the keto form will differ significantly from that of a carbon bearing a hydroxyl group in the enol or lactim form. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the tautomers. The keto/lactam form will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. mdpi.com Conversely, the enol/lactim form would show a characteristic O-H stretching vibration, usually appearing as a broad band in the region of 3200-3600 cm⁻¹, and the absence of the strong carbonyl peak. mdpi.com
UV-Vis Spectroscopy: Electronic absorption spectra can also be used to distinguish between tautomers. mdpi.com The different electronic arrangements of the keto and enol/lactim forms result in different absorption maxima (λ_max). By comparing the UV-Vis spectrum of the compound with that of "fixed" derivatives (where the tautomerism is prevented by alkylation of the nitrogen or oxygen atom), the predominant tautomeric form in a given solvent can be inferred. researchgate.net
Influence of Solvent Environment on Tautomeric Distributions
The position of the tautomeric equilibrium is not static and can be significantly influenced by the solvent. nih.gov The polarity of the solvent and its ability to form hydrogen bonds can stabilize one tautomer over another. nih.gov
In general, polar protic solvents, such as water and alcohols, can form hydrogen bonds with both the proton-donating (N-H, O-H) and proton-accepting (C=O) groups of the tautomers. This can lead to a shift in the equilibrium. For example, a solvent's ability to donate or accept a hydrogen bond can stabilize either the lactam or lactim form. nih.gov
The molar ratios of tautomeric forms are often dependent on the polarity of the solvent used. mdpi.com An increase in solvent polarity can lead to a gradual shift in the maximum absorption in UV-Vis spectra, indicating a change in the tautomeric distribution. nih.gov For some heterocyclic systems, a shift towards a more polar tautomer is observed in more polar solvents. nih.govmdpi.com
Theoretical Calculations and Prediction of Preferred Tautomeric Forms
In conjunction with experimental methods, theoretical calculations, particularly those based on density functional theory (DFT), have become an indispensable tool for studying tautomerism. scispace.com These computational methods allow for the calculation of the relative energies and stabilities of all possible tautomers in the gas phase and in different solvent environments using models like the Polarizable Continuum Model (PCM). mdpi.com
By calculating the Gibbs free energy of each tautomer, the thermodynamically most stable form can be predicted. These calculations can also provide insights into the transition states connecting the tautomers, helping to understand the kinetics of the interconversion process. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra, while calculated NMR chemical shifts can be compared with experimental data to confirm the predominant tautomer in solution. mdpi.comnih.gov
Chemical Transformations and Reactivity of Pyrazino 2,3 D Pyridazin 5 6h One
Electrophilic Aromatic Substitution Reactions on the Fused System
The pyrazino[2,3-d]pyridazine (B14761559) ring system is inherently electron-deficient due to the presence of four nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This significantly deactivates the aromatic system towards electrophilic aromatic substitution (SEAr). researchgate.netresearchgate.net The pyridazinone moiety, being a cyclic amide, further contributes to this deactivation. Direct electrophilic attack on the carbon atoms of the pyrazino[2,3-d]pyridazin-5(6H)-one ring is, therefore, exceptionally difficult and often requires harsh reaction conditions with little to no success. researchgate.net
Theoretical studies on simpler azines like pyridine (B92270), pyrazine (B50134), pyridazine (B1198779), and pyrimidine (B1678525) have shown that the highest occupied molecular orbitals (HOMOs) are often not the aromatic π-orbitals, which is a key factor in their low reactivity towards electrophiles. researchgate.netresearchgate.net Protonation or coordination of a Lewis acid to one of the nitrogen atoms, which is a common prerequisite for many electrophilic substitution reactions, further deactivates the ring by introducing a positive charge, making subsequent electrophilic attack even more challenging. researchgate.net
A potential strategy to overcome this inherent low reactivity is through N-oxidation. The formation of a pyridine N-oxide, for instance, introduces a negative charge on the oxygen atom which can donate electron density back into the ring, thereby activating it towards electrophilic attack, particularly at the positions ortho and para to the N-oxide group. researchgate.netscripps.eduyoutube.com This approach could theoretically be applied to the this compound system to facilitate substitutions. The N-oxide can then be subsequently removed by reduction. scripps.edu
Table 4.1.1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Outcome | Rationale |
| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition | Extreme deactivation by four nitrogen atoms and carbonyl group. researchgate.netresearchgate.net |
| Halogenation | Br₂/FeBr₃ | No reaction or decomposition | Strong deactivation of the heterocyclic core. researchgate.net |
| Friedel-Crafts | RCOCl/AlCl₃ | No reaction | Complexation of the Lewis acid catalyst with ring nitrogens leads to further deactivation. researchgate.net |
| N-Oxidation followed by Nitration | 1. m-CPBA 2. HNO₃/H₂SO₄ | Potential for substitution on the pyrazine ring | N-oxidation can activate the ring towards electrophilic attack. researchgate.netyoutube.com |
Nucleophilic Substitution Reactions and Their Selectivity
In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazino[2,3-d]pyridazine ring makes it highly susceptible to nucleophilic substitution reactions, particularly when a good leaving group is present on the ring. The most common precursors for such reactions are halo-substituted derivatives, such as 8-chlorothis compound.
The positions on the pyrazino[2,3-d]pyridazine ring exhibit different selectivities towards nucleophilic attack. The carbon atoms in the pyrazine ring, being part of a more electron-deficient system, are generally more reactive towards nucleophiles than those in the pyridazine ring. Specifically, the C-8 position is a prime site for nucleophilic displacement.
The general mechanism for these reactions is typically a nucleophilic aromatic substitution (SNAr) involving the addition of the nucleophile to form a stabilized Meisenheimer-like intermediate, followed by the elimination of the leaving group. wur.nl A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce various functional groups onto the heterocyclic scaffold. wur.nlmdpi.com
Table 4.2.1: Examples of Nucleophilic Substitution on Related Pyridazine Systems
| Substrate | Nucleophile | Product | Reference |
| 3,6-Dichloropyridazine | Phenylpiperazine | 3-Chloro-6-(phenylpiperazin-1-yl)pyridazine | mdpi.com |
| 3-Chloropyridazine | 4-Aminosulfonamides | 3-(Substituted-aminosulfonyl)pyridazines | researchgate.net |
| 4-Amino-3,6-dihalogenopyridazines | Potassium amide/liquid ammonia (B1221849) | 1,2,4-Triazoles (via ring transformation) | wur.nl |
The reactivity can also be influenced by the reaction conditions. For instance, reactions of halopyridazines with strong bases like potassium amide in liquid ammonia can proceed through different mechanisms, including SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure), leading to rearranged products. wur.nl
Oxidative and Reductive Pathways of the Pyrazino[2,3-d]pyridazine Ring
The oxidation and reduction of the this compound ring can lead to a variety of new structures. The presence of multiple nitrogen atoms makes the ring system generally resistant to oxidative degradation, but specific transformations can be achieved.
Oxidation: The most common oxidative pathway for nitrogen-containing heterocycles is N-oxidation. Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of N-oxides at one or more of the ring nitrogen atoms. scripps.edu The specific site of oxidation would depend on the relative basicity and steric accessibility of the nitrogen atoms. Oxidation can also occur at other parts of the molecule. For example, some tricyclic pyridazinone derivatives have been shown to undergo oxidation of a methylene (B1212753) group to a ketone. nih.gov Certain oxidizing agents like ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) or thallium(III) nitrate trihydrate (TTN) have been used for the aromatization of partially saturated pyridazine rings and the cleavage of hydrazine (B178648) moieties in related systems. clockss.org
Reduction: The pyrazino[2,3-d]pyridazine ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of pyridine and related heterocycles to their saturated or partially saturated counterparts, such as piperidines. researchgate.net Catalysts like platinum oxide (PtO₂) are often used, typically under pressure and in an acidic medium like glacial acetic acid. researchgate.net The pyridazinone ring can also be targeted for reduction. The specific conditions would determine the extent of reduction, for example, whether just the C=N bonds are reduced or the carbonyl group is also affected.
Table 4.3.1: Potential Oxidative and Reductive Transformations
| Reaction Type | Reagent(s) | Potential Product(s) | Rationale/Analogy |
| N-Oxidation | m-CPBA | This compound N-oxide(s) | Common reaction for azines. scripps.edu |
| Aromatization (of di/tetrahydro derivatives) | CAN, TTN, Cu(OAc)₂ | Aromatic this compound | Effective for oxidizing partially saturated pyridazines. clockss.org |
| Catalytic Hydrogenation | H₂, PtO₂, AcOH | Tetrahydro- or hexahydrothis compound | Standard method for pyridine reduction. researchgate.net |
| Carbonyl Reduction | NaBH₄, LiAlH₄ | Pyrazino[2,3-d]pyridazin-5-ol derivatives | Standard carbonyl reduction, selectivity would be an issue. |
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions offer pathways to novel heterocyclic systems from the this compound core. While specific examples for this exact scaffold are not widely reported, analogies from related systems suggest potential transformation routes.
Ring Contraction: Photochemical reactions are a key method for inducing ring contractions in nitrogen heterocycles. Irradiation of pyridines and their derivatives can lead to the formation of strained intermediates that rearrange to smaller rings like pyrroles or azabicyclo[3.1.0]hexenes. nih.govnih.govnih.gov For instance, photolysis of pyridazine N-oxides can lead to the formation of 2-aminofurans, representing a ring transformation. nih.gov Another approach involves the thermolysis or photolysis of azido-substituted heterocycles. For example, thermolysis of 3-azidopyridazine 2-oxides results in ring opening to form nitrile derivatives, which can be seen as a form of ring fragmentation that could potentially lead to cyclized, contracted products under different conditions.
Ring Expansion: Ring expansion methodologies for this system are less common. Generally, such transformations would involve the incorporation of additional atoms into the existing ring structure, perhaps through reactions of specific functional groups on the ring.
Table 4.4.1: Potential Ring Transformation Reactions
| Transformation | Method | Precursor/Reagent | Potential Product | Reference/Analogy |
| Ring Contraction | Photolysis | Pyrazino[2,3-d]pyridazine N-oxide | Furan or pyrazole (B372694) derivatives | nih.gov |
| Ring Contraction | Photolysis | Pyridine derivative with silylborane | Pyrrolidine derivative | nih.govnih.gov |
| Ring Opening/Fragmentation | Thermolysis | 8-Azidothis compound | Cyano-substituted pyrazole or imidazole |
Interconversion Mechanisms between Pyrazino[2,3-d]pyridazine and Related Heterocyclic Systems
The pyrazino[2,3-d]pyridazine skeleton can be interconverted into other heterocyclic systems through various molecular rearrangements and reaction cascades.
Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization in nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen and carbon atoms can switch places through a ring-opening/ring-closing mechanism. wikipedia.orgnih.gov This rearrangement is often observed in triazoles and pyrimidines and is influenced by factors like pH and the electronic nature of substituents. nih.govbeilstein-journals.orgresearchgate.net For example, researchgate.netresearchgate.netnih.govtriazolo[4,3-c]pyrimidines can rearrange to the more stable researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine isomers. beilstein-journals.org An appropriately substituted aminopyrazino[2,3-d]pyridazine could potentially undergo a Dimroth-type rearrangement under acidic or basic conditions to yield an isomeric fused system.
Aza-Wittig Reaction: The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov This reaction involves the reaction of an iminophosphorane with a carbonyl compound or an isocyanate. It can be used in a tandem sequence (e.g., aza-Wittig/heterocyclization) to build complex fused systems. For instance, iminophosphoranes derived from pyridazines can react with isocyanates and then cyclize to form pyrimido[5,4-c]pyridazines. researchgate.netresearchgate.net This methodology provides a route to interconvert a pyridazine derivative into a more complex fused pyrimidine system. Catalytic versions of the aza-Wittig reaction have also been developed, increasing its synthetic utility. nih.govnih.govrsc.org
Other Rearrangements: Unprecedented molecular rearrangements have been observed in related systems. For example, tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, upon reaction with isocyanic acid, undergo a rearrangement to produce novel hydantoin (B18101) derivatives, demonstrating the potential for significant skeletal reorganization. wikipedia.org
Table 4.5.1: Examples of Interconversion Reactions in Related Systems
| Starting System | Reaction Type | Product System | Key Features | Reference |
| researchgate.netresearchgate.netnih.govTriazolo[4,3-c]pyrimidines | Dimroth Rearrangement | researchgate.netresearchgate.netnih.govTriazolo[1,5-c]pyrimidines | Acid- or base-catalyzed ring-opening/ring-closing. | beilstein-journals.org |
| Pyridazine-derived iminophosphorane | Aza-Wittig/Heterocyclization | Pyrimido[5,4-c]pyridazines | Reaction with isocyanate followed by cyclization. | researchgate.netresearchgate.net |
| Tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones | Reaction with HNCO | Hydantoin derivatives | Unprecedented molecular rearrangement. | wikipedia.org |
Structural Modification and Analog Design Within the Pyrazino 2,3 D Pyridazine Class
Design Principles for Pyrazino[2,3-d]pyridazin-5(6H)-one Analogues and Bioisosteres
The design of analogues and bioisosteres of the pyrazino[2,3-d]pyridazine (B14761559) scaffold is a key strategy in medicinal chemistry to modulate the biological and physical properties of a lead compound without drastic alterations to its chemical structure. encyclopedia.pubmdpi.com Bioisosterism can be classical, involving the exchange of atoms or groups with similar valency, or nonclassical, where larger groups with similar steric and electronic properties are substituted. researchgate.net This approach aims to enhance efficacy, reduce toxicity, alter bioavailability, and modify the metabolism of the parent compound. encyclopedia.pub
In the context of pyridazine-containing compounds, bioisosteric replacement is a widely used tool. researchgate.net For instance, the incorporation of trifluoromethyl groups (-CF3) is a common nonclassical bioisosteric modification intended to improve metabolic stability and other pharmacological properties. researchgate.net The principle of molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, is another design strategy. This has been successfully applied to create novel derivatives with enhanced and selective biological activities, such as potent anticancer agents. nih.gov The goal is to develop new chemical entities with improved therapeutic profiles based on the foundational pyrazino[2,3-d]pyridazine structure.
Synthesis and Characterization of Fused Heterocyclic Systems Incorporating the Pyrazino[2,3-d]pyridazine Moiety
Fusing additional heterocyclic rings to the pyrazino[2,3-d]pyridazine core creates complex polycyclic systems with unique three-dimensional structures and potentially novel biological activities. The synthesis of these fused systems often involves multi-step reactions, including cycloadditions and cyclizations.
Pyrrolo-Fused Pyridazines (e.g., pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazines)
The synthesis of pyrrolo-fused pyridazine (B1198779) systems represents a significant area of research, leading to compounds with potential cytotoxic activity. acs.org One efficient method involves a one-pot, three-step reaction to produce dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates. These intermediates can then undergo cyclization with hydrazine (B178648) hydrate (B1144303) to yield 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones. acs.org The reaction mechanism for the initial step is proposed to be an acid-catalyzed Pictet–Spengler reaction. acs.org
Another approach to obtaining pyrrolo-fused pyridazines is through the 1,3-dipolar cycloaddition reaction. nih.gov For example, new pyrrolo[1,2-b]pyridazines can be synthesized via the reaction between mesoionic oxazolo-pyridazinones (generated in situ from 3(2H)pyridazinone acids) and acetylenic dipolarophiles like methyl or ethyl propiolate. nih.gov The regioselectivity of this cycloaddition is a key aspect of the synthesis, confirmed through spectroscopic and X-ray analysis. nih.gov
Table 1: Examples of Synthesized Pyrrolo-Fused Pyridazine Derivatives
| Compound Class | Synthetic Precursors | Key Reaction Type | Resulting Fused System |
|---|---|---|---|
| Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazines | Arylglyoxal, N-ethylaminopyrrole, Acetylenic ester, Triphenylphosphine | Pictet–Spengler reaction, Wittig reaction | 1-substituted-5,6-dihydrodipyrrolo[1,2-a:2′,1′-c] pyrazine-2,3-dicarboxylates acs.org |
| Pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazines | Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates, Hydrazine hydrate | Cyclization | 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones acs.org |
| Pyrrolo[1,2-b]pyridazines | 3(2H)pyridazinone acids, Acetic anhydride (B1165640), Methyl/ethyl propiolate | 1,3-Dipolar cycloaddition | Pyrrolo[1,2-b]pyridazines with an ester group at position 5 nih.gov |
Pyrido-Fused Pyridazines (e.g., pyrido[2,3-d]pyridazines)
The fusion of a pyridine (B92270) ring to the pyridazine core results in pyrido[2,3-d]pyridazines, a class of compounds investigated for various biological activities, including anti-inflammatory and anticonvulsant properties. jocpr.comnih.govrsc.org The synthesis of these compounds can be approached in a complementary fashion, either by first constructing the pyridine ring or by starting with the pyridazine ring. researchgate.net
A common synthetic route to 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives begins with pyridine dicarboxylic acid. jocpr.com This is converted to furo[3,4-b]pyridine-5,7-dione, which then reacts with hydrazine hydrate to form 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione. jocpr.com Subsequent chlorination and selective hydrolysis yield a key intermediate, 5-chloropyrido[2,3-d]pyridazin-8(7H)-one, which can be further functionalized. jocpr.com Another strategy involves the annulation of a 2-pyridone pattern, where polyfunctionalized 2-pyridone substrates are cyclocondensed with hydrazine monohydrate to produce 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good yields. nih.gov
Triazolo-Fused Pyrazines and Pyridazines (e.g., 1,2,3-triazolo[4,5-d]pyridazines)
Fusing a triazole ring to the pyridazine or pyrazine (B50134) system yields triazolo-fused heterocycles, such as 1,2,3-triazolo[4,5-d]pyridazines, which have applications in medicinal chemistry. mdpi.com A prevalent synthetic method involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate. mdpi.com This reaction forms a diacylhydrazide intermediate that can be cyclized under high heat or acidic conditions to afford the desired 1H-1,2,3-triazolo[4,5-d]pyridazine. mdpi.com
Another synthetic approach starts with the 1,3-dipolar cycloaddition of aryl azides with acetylene (B1199291) derivatives to create 1-substituted 4,5-diformyl- jocpr.comnih.govresearchgate.nettriazoles, which serve as precursors for the target triazolo[4,5-d]pyridazines. researchgate.net Furthermore, the principle of molecular hybridization has been employed to synthesize novel jocpr.comnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment, which have shown potent and selective anticancer activities. nih.gov
Table 2: Synthetic Routes to Triazolo-Fused Pyridazines
| Target Compound | Starting Materials | Key Reaction Steps | Reference |
|---|---|---|---|
| 1H-1,2,3-triazolo[4,5-d]pyridazines | 1,2,3-triazole dicarbonyl species, Hydrazine hydrate | Formation of diacylhydrazide, followed by acid- or heat-induced cyclization. | mdpi.com |
| 1-Substituted jocpr.comnih.govresearchgate.nettriazolo[4,5-d]pyridazines | Aryl azides, Acetylene dicarboxaldehyde bis(diethyl acetal) | 1,3-Dipolar cycloaddition to form 1-substituted 4,5-diformyl- jocpr.comnih.govresearchgate.nettriazoles. | researchgate.net |
| jocpr.comnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives | (Vary based on specific derivative) | Molecular hybridization strategy. | nih.gov |
Other Complex Polycyclic Annulated Systems
The synthesis of more complex polycyclic systems often involves annulation reactions, which build new rings onto an existing molecular framework. Palladium-catalyzed [3+3] annulation has emerged as a method for constructing polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments. rsc.org This strategy could potentially be applied to create complex systems fused to the pyrazino[2,3-d]pyridazine core.
Photoredox-catalyzed annulation offers another modern approach for intramolecular aryl-aryl couplings, enabling the expansion of planar π-systems under mild conditions. nih.gov This radical-based protocol is compatible with a variety of functional groups and can be used to induce double annulation reactions, leading to π-extended scaffolds. nih.gov Such advanced synthetic methodologies open avenues for the creation of novel and complex polycyclic structures based on the pyrazino[2,3-d]pyridazine moiety for applications in materials science and medicinal chemistry. rsc.orgnih.govliberty.edu
Strategic Incorporation of Substituents for Modulated Molecular Properties
For example, in the synthesis of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, the introduction of different secondary amines at the 5-position led to a series of compounds with varying anticonvulsant activities. jocpr.com Similarly, in a series of pyrido[2,3-d]pyridazine-2,8-diones, the substitution pattern was shown to be crucial for their anti-inflammatory activity, with an N-phenyl substitution enhancing potency compared to the unsubstituted analogs. nih.govrsc.org The attachment of different electron-withdrawing or -donating groups on a phenyl ring appended to a dihydrodipyrrolo-pyrazino-pyrrolo-pyridazine system was also explored to modulate cytotoxic effects. acs.org These findings underscore the importance of substituent selection as a critical element in the design and optimization of bioactive molecules based on the pyrazino[2,3-d]pyridazine scaffold.
Rational Design of Prodrugs and Bioprecursors based on the Pyrazino[2,3-d]pyridazine Scaffold
The core principle behind the rational design of prodrugs for the this compound scaffold is the temporary masking of a functional group within the molecule. This is typically achieved by attaching a promoiety that is later cleaved in vivo by enzymatic or chemical means to release the active parent drug. nih.govrsc.org Common strategies focus on modifying the lactam nitrogen (N-6) or other suitable positions on the heterocyclic ring system.
One of the most prevalent strategies involves the formation of ester-based prodrugs. researchgate.net By esterifying a carboxylic acid group or introducing an acyloxymethyl group at the N-6 position, the lipophilicity of the parent compound can be significantly increased. This modification can enhance membrane permeability and, consequently, oral absorption. nih.gov The in vivo regeneration of the active drug is typically mediated by ubiquitous esterase enzymes present in the plasma and various tissues. researchgate.net For instance, N-(acyloxyalkyl) derivatives are a well-established class of prodrugs that have been successfully applied to other heterocyclic systems to improve solubility and bioavailability. nih.gov
Another key approach is the design of bioprecursors, which are compounds that are metabolized in a multi-step process to the active drug. This can involve a cascade of enzymatic reactions. For example, a substituent on the pyrazino ring could be designed to undergo oxidative metabolism by cytochrome P450 enzymes, followed by a spontaneous chemical rearrangement to unmask the active this compound core.
The rational design process is heavily reliant on a thorough understanding of the structure-activity relationships (SAR) and the metabolic pathways of the parent compound. Computational modeling and in vitro screening assays are crucial tools in predicting the stability, conversion rates, and potential toxicity of the designed prodrugs. nih.gov
While specific examples of prodrugs based on the this compound scaffold are not extensively detailed in publicly available literature, the principles of prodrug design are broadly applicable. Research on related pyridazinone and pyrazinone heterocycles provides a strong foundation for these strategies. For example, studies on pyrrolo[3,4-d]pyridazinone derivatives have explored the introduction of N-acylhydrazone moieties to modulate their biological activity. mdpi.com Similarly, the synthesis of various pyridazin-3(2H)-one derivatives with modifications at the N-2 position has been a common strategy to improve their pharmacological profiles. researchgate.net These examples from related scaffolds underscore the potential of applying similar prodrug strategies to the this compound core.
The following table outlines hypothetical examples of prodrug and bioprecursor designs for a generic this compound parent drug, illustrating the potential modifications and the rationale behind them.
| Compound Name | Parent Compound | Prodrug/Bioprecursor Moiety | Rationale for Modification | Anticipated Activation Mechanism |
| 6-(Acetoxymethyl)this compound | This compound | Acetoxymethyl | Increased lipophilicity, enhanced membrane permeability | Enzymatic hydrolysis by esterases |
| 6-(Pivaloyloxymethyl)this compound | This compound | Pivaloyloxymethyl | Increased lipophilicity and potential for sustained release due to steric hindrance | Enzymatic hydrolysis by esterases |
| 6-((Ethoxycarbonyl)oxy)methyl]this compound | This compound | ((Ethoxycarbonyl)oxy)methyl | Improved aqueous solubility and chemical stability | Enzymatic hydrolysis by esterases and/or chemical hydrolysis |
| 6-(L-Alanyloxymethyl)this compound | This compound | L-Alanyloxymethyl | Potential for active transport by amino acid transporters and improved solubility | Enzymatic hydrolysis by peptidases/esterases |
| 8-Methoxy-pyrazino[2,3-d]pyridazin-5(6H)-one | This compound | 8-Methoxy | Bioprecursor requiring metabolic activation | O-demethylation by cytochrome P450 enzymes |
Table 1: Hypothetical Prodrug and Bioprecursor Designs for this compound
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional Assignment
High-resolution NMR spectroscopy is an indispensable tool for the precise assignment of proton, carbon, and nitrogen environments within the Pyrazino[2,3-d]pyridazin-5(6H)-one scaffold.
¹H NMR: The proton NMR spectrum provides key information about the protons in the pyrazine (B50134) and pyridazine (B1198779) rings. For the parent compound, this compound, the protons on the pyrazine ring typically appear as singlets in the aromatic region. For instance, in a study, the ¹H NMR spectrum in DMSO-d₆ showed signals at δ 9.13 (s, 1H, H-2) and 9.34 (s, 1H, H-3). The lactam NH proton is observed as a broad singlet at lower field, for example, around δ 13.79.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their electronic environment. Key resonances include those for the carbonyl carbon of the pyridazinone ring, which appears significantly downfield, and the carbons of the pyrazine ring.
¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable data on the nitrogen atoms within the heterocyclic rings, aiding in the differentiation of the pyrazine and pyridazine nitrogens and confirming their positions within the fused ring system.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 9.13 (s, 1H) | - |
| C-2 | - | 148.2 |
| H-3 | 9.34 (s, 1H) | - |
| C-3 | - | 142.9 |
| C-4a | - | 132.8 |
| C-5 (C=O) | - | 157.3 |
| N-6 (NH) | 13.79 (br s, 1H) | - |
| C-8a | - | 148.5 |
Note: Data is illustrative and may vary slightly based on experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is crucial for confirming the molecular weight of this compound and for studying its fragmentation pathways, which provides further structural verification.
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of the compound. For this compound, the ESI-MS spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming its molecular formula of C₆H₄N₄O.
Fragmentation Analysis: Under higher energy conditions, the molecule fragments in a predictable manner. Common fragmentation pathways can include the loss of small molecules such as CO, N₂, and HCN from the parent ion, providing evidence for the presence of the pyridazinone and pyrazine rings.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Studies have shown that the pyrazino[2,3-d]pyridazine (B14761559) ring system is essentially planar. In the solid state, molecules of this compound are often linked by intermolecular hydrogen bonds involving the lactam N-H group and the carbonyl oxygen atom, as well as one of the pyrazine nitrogen atoms. These interactions lead to the formation of extended supramolecular architectures, such as chains or sheets.
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes
IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The vibrational frequencies observed in the IR spectrum correspond to specific bond types and motions within the molecule.
Key characteristic absorption bands include:
N-H stretching: A broad band is typically observed in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring.
C=O stretching: A strong, sharp absorption band is present in the range of 1700-1650 cm⁻¹, which is characteristic of the carbonyl group in the pyridazinone ring.
C=N and C=C stretching: Vibrations associated with the double bonds within the aromatic rings appear in the 1600-1400 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3200 (broad) |
| C-H (aromatic) | Stretching | >3000 |
| C=O | Stretching | 1700-1650 (strong, sharp) |
| C=N / C=C | Stretching | 1600-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The absorption maxima (λ_max) are characteristic of the electronic structure of the molecule.
The UV-Vis spectrum of this compound typically exhibits multiple absorption bands corresponding to π → π* and n → π* transitions within the heterocyclic rings. The positions and intensities of these bands can be influenced by the solvent polarity.
Furthermore, UV-Vis spectroscopy can be employed to study the tautomeric equilibrium between the lactam and lactim forms of the pyridazinone ring. By analyzing the changes in the absorption spectra under different conditions (e.g., varying pH or solvent), the relative contributions of each tautomer can be assessed.
Computational Chemistry and Molecular Modeling of Pyrazino 2,3 D Pyridazin 5 6h One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Through DFT calculations, it is possible to determine the electron distribution, molecular orbitals, and various reactivity descriptors for Pyrazino[2,3-d]pyridazin-5(6H)-one.
Research on related pyridazine (B1198779) derivatives has demonstrated the utility of DFT in understanding molecular structure and reactivity. For instance, a computational study on 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO) utilized DFT with the B3LYP functional and 6-31G* basis set to analyze their potential as corrosion inhibitors. researchgate.net Such studies calculate key quantum chemical parameters that are also relevant for predicting the reactivity of this compound.
Key parameters derived from DFT calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. acs.org
Global Reactivity Descriptors: Parameters such as electronegativity (χ), global hardness (η), and global softness (s) can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting regions of interaction.
A DFT study on triazolo[4,3-b]pyridazine derivatives successfully correlated theoretical calculations with experimental X-ray diffraction data, confirming the accuracy of the computational models in predicting molecular geometry. acs.org This underscores the potential of DFT to provide a reliable structural and electronic profile of this compound.
Table 1: Illustrative Quantum Chemical Parameters for Pyridazine Derivatives This table presents example data from related compounds to illustrate the outputs of DFT calculations.
| Parameter | 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) researchgate.net | 5-phenyl-6-ethylpridazine-3-one (PEPO) researchgate.net |
|---|---|---|
| Global Hardness (η) (eV) | 1.83 | 1.95 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape, preferred shapes, and how it interacts with its environment, particularly in a solvent like water.
MD simulations of this compound would allow for:
Conformational Analysis: Identifying the most stable low-energy conformations of the molecule in different environments.
Solvation Effects: Understanding how solvent molecules, such as water, arrange themselves around the solute and influence its structure and dynamics.
Thermodynamic Properties: Calculating properties like free energy of solvation, which is crucial for understanding its solubility and bioavailability.
These simulations can provide a detailed picture of the molecule's behavior in a physiological context, which is essential for drug design and development.
In Silico Prediction of Reaction Mechanisms and Selectivity
Computational chemistry can be employed to model reaction pathways, calculate activation energies, and predict the selectivity of chemical reactions. This is particularly useful for understanding the synthesis of complex heterocyclic systems like this compound.
Although a specific in silico study on the formation of this compound was not found, a proposed mechanism for the synthesis of a related, more complex system, 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one, has been described. capes.gov.br The synthesis involves the cyclization of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates with hydrazine (B178648) hydrate (B1144303). capes.gov.br
A computational study of such a reaction would typically involve:
Reactant and Product Optimization: Using methods like DFT to find the lowest energy structures of the starting materials and products.
Transition State Searching: Identifying the high-energy transition state structure that connects reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to confirm the mechanism.
By comparing the activation energies of different possible pathways, computational chemists can predict which products are most likely to form and under what conditions, thus guiding synthetic efforts.
Ligand-Protein Interaction Profiling via Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The pyrazino[2,3-d]pyridazine (B14761559) scaffold is a component of molecules designed as kinase inhibitors. While docking studies specifically for this compound are not published, numerous studies on analogous fused heterocyclic systems demonstrate the approach. For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been designed and evaluated as multi-kinase inhibitors, with molecular docking used to simulate their binding modes within the active sites of various protein kinases. Similarly, pyrido[2,3-d]pyridazine-2,8-dione derivatives have been studied as dual COX-1/COX-2 inhibitors, with docking elucidating the structural features responsible for their activity.
A typical molecular docking workflow for this compound would involve:
Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of the ligand.
Docking Simulation: Using software to systematically sample different orientations and conformations of the ligand within the protein's binding site.
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges.
Table 2: Illustrative Docking Scores for Kinase Inhibitors with Related Scaffolds This table shows example data for different compounds to illustrate the output of molecular docking studies.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazoline Derivatives | PI3K | -7.85 and -7.17 | capes.gov.br |
| Pyridine (B92270) Substituted Pyrazole (B372694) 1,3,5-triazine | Pf-DHFR (wild type) | -341.33 |
These studies highlight how docking can be a powerful tool to predict the binding mode of this compound to various biological targets and to guide the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Pyrazino[2,3-d]pyridazine Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity.
These methods are crucial for optimizing lead compounds in drug discovery. While a specific QSAR or pharmacophore model for this compound analogues is not available, the general principles of these techniques are well-established. For a series of Pyrazino[2,3-d]pyridazine analogues with varying substituents, a QSAR study would involve:
Data Collection: Assembling a dataset of compounds with their measured biological activities (e.g., IC₅₀ values).
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound.
Model Building: Using statistical methods like multiple linear regression or machine learning to build a mathematical equation that relates the descriptors to the activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.
Pharmacophore modeling would involve aligning a set of active molecules to identify common chemical features. This pharmacophore can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. Both QSAR and pharmacophore modeling are powerful in silico tools that can accelerate the discovery of new drug candidates based on the Pyrazino[2,3-d]pyridazine scaffold.
Biological Activities and Molecular Mechanisms of Pyrazino 2,3 D Pyridazin 5 6h One Scaffolds
Pyrazino[2,3-d]pyridazin-5(6H)-one as a Core Scaffold in Enzyme Inhibition Studies
Derivatives of the this compound scaffold have been investigated for their ability to inhibit various enzymes, playing a role in a multitude of disease pathways.
Kinase Inhibition Profiles (e.g., c-Met, BACE-1, Cyclin-Dependent Kinases, mTOR)
The pyrazinone core is a feature in several kinase inhibitors. For instance, novel pyrazino[2,3-b]pyrazines have been identified as potent inhibitors of the mTOR/PI3K/Akt pathway, which is crucial in cancer and other diseases. These compounds represent a class of heteroaryl compounds with potential for treating cancer, inflammatory conditions, and metabolic disorders.
Furthermore, related heterocyclic structures have demonstrated significant kinase inhibitory activity. Pyrazolo[1,5-b]pyridazines have been synthesized and identified as selective cyclin-dependent kinase (CDK) inhibitors, particularly targeting CDK4, with potential applications in the treatment of solid tumors. Modifications to the core structure of these compounds have led to potent inhibitors with selectivity against other kinases like VEGFR-2 and GSK3β. The pyrazolopyridine scaffold, a bioisostere of the pyrazinone system, has also been successfully employed in the development of kinase inhibitors for cancer therapy, with some candidates reaching clinical trials.
Aldose Reductase Inhibition and Related Metabolic Pathways
The pyrazinone scaffold is a key feature in the design of aldose reductase inhibitors. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives, which are structurally related to the this compound core, have been developed as potent and selective inhibitors of aldose reductase (ALR2). This enzyme is implicated in the development of diabetic complications. One of the most active compounds in a studied series, which features a substituted C2 aromatic group and a N4 acetic acid group, exhibited an IC50 value of 0.009 μM.
Another study on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives also demonstrated potent and selective inhibition of aldose reductase (AKR1B1). The most active compound from this series had an IC50 value of 0.023 µM. These findings highlight the potential of this class of compounds in managing diabetic complications by targeting the polyol pathway.
Other Enzyme Targets (e.g., PDP-IV, Acetylcholinesterase)
The inhibitory potential of pyrazinone and related pyridazine (B1198779) derivatives extends to other enzymes such as dipeptidyl peptidase-IV (DPP-IV) and acetylcholinesterase (AChE). Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. While direct evidence for the this compound scaffold is limited, related heterocyclic compounds have shown activity. For example, novel pyrazolidine (B1218672) derivatives have been identified as selective and competitive inhibitors of DPP-IV. Similarly, triazolopiperazines, which share a fused heterocyclic nature, have been developed as potent and orally active DPP-IV inhibitors.
In the context of Alzheimer's disease, acetylcholinesterase inhibitors are a key treatment approach. Pyridazine and pyrazoline derivatives have been investigated for this purpose. For instance, certain 6-substituted-3(2H)-pyridazinone derivatives have shown moderate inhibitory activity against butyrylcholinesterase (BChE), a related enzyme, with one dual inhibitor showing 25.02% inhibition against AChE and 51.70% against BChE.
Modulation of Receptor Systems and Associated Cellular Responses (e.g., GABAA Receptor Allosteric Modulation)
The this compound scaffold and its analogs have been explored for their ability to modulate receptor systems, particularly the GABAA receptor. The GABAA receptor is a critical target for drugs affecting the central nervous system, mediating fast synaptic inhibition.
Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been shown to act as selective antagonists at the GABAA receptor site. Specific derivatives, such as SR 95531 and SR 42641, have demonstrated high affinity for the GABAA receptor, displacing [3H]GABA with Ki values of 0.15 μM and 0.28 μM, respectively. These compounds act as competitive antagonists at the high-affinity GABA binding site. The modulation of GABAA receptors by such compounds can influence neuronal inhibition and has implications for conditions like anxiety and epilepsy.
Anticancer and Antiproliferative Mechanisms of Action (e.g., Induction of Apoptosis, Cell Cycle Arrest)
A significant area of research for this compound derivatives is their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
A novel series of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives and their pyridazine-fused counterparts were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including pancreatic, prostate, and breast cancer. The antiproliferative activity of these compounds was assessed, and further studies were conducted to elucidate their mechanisms of action.
Similarly, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy. One of the most active compounds in a reported series demonstrated potent inhibitory activity against EGFRWT and EGFRT790M with IC50 values of 0.099 and 0.123 µM, respectively. This compound was also found to arrest the cell cycle in the pre-G1 phase and induce significant apoptosis in PC-3 cancer cells, accompanied by a 5.3-fold increase in caspase-3 levels.
| Compound Series | Cancer Cell Lines | Key Findings |
| Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine and pyridazine-fused derivatives | Pancreatic (Panc-1), Prostate (PC3), Breast (MDA-MB-231) | Evaluated for cytotoxic effects and potential anticancer mechanisms. |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | A-549, PC-3, HCT-116, MCF-7 | Inhibition of EGFRWT and EGFRT790M, induction of apoptosis, and cell cycle arrest at pre-G1 phase. |
Antimicrobial and Antiviral Potential and Mechanistic Insights (e.g., against Hepatitis A Virus, Mycobacterium tuberculosis)
The this compound scaffold has also been a template for the development of antimicrobial and antiviral agents.
In the realm of antibacterial research, pyridazine derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. Some of these novel compounds were found to have moderate activity against Mycobacterium tuberculosis.
Regarding antiviral applications, pyridazine derivatives have been investigated for their activity against the Hepatitis A virus (HAV). In one study, a series of new pyridazine derivatives were synthesized and screened for their anti-HAV potential, with one compound, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e]triazine-3(4H)-thione, showing the highest effect against the virus. Furthermore, other related heterocyclic systems have shown promise against other viruses. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have exhibited activity against viruses such as HBV, MERS Coronavirus, Zika, and Ebola. Novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have also been designed to target the replication of Flaviviridae viruses like Hepatitis C.
| Compound Series | Target Organism/Virus | Key Findings |
| Pyridazine derivatives | Mycobacterium tuberculosis | Moderate antituberculosis activity. |
| Pyridazine derivatives | Hepatitis A Virus (HAV) | A specific triazine-fused pyridazine showed the highest anti-HAV effect. |
| Pyrazolo[1,5-a]pyrimidine derivatives | HBV, MERS-CoV, Zika, Ebola | Promising antiviral activities. |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives | Flaviviridae viruses (e.g., HCV) | Designed as replication inhibitors. |
Anti-inflammatory Properties and Related Biological Effects
The this compound core has been a focal point for the development of new anti-inflammatory agents. Scientific exploration has revealed that derivatives of this scaffold can exert their effects through the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as by modulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Derivatives of the closely related pyridazine and pyrazole-pyridazine hybrid structures have demonstrated significant anti-inflammatory activity. For instance, certain pyridazine derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. This selectivity is a desirable trait, as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Furthermore, the pyridazinone scaffold is a known pharmacophore for PDE4 inhibitors. PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine (B11128) monophosphate (cAMP), a molecule that helps to suppress inflammatory responses. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, leading to a reduction in the production of a wide array of inflammatory mediators.
The anti-inflammatory effects of these scaffolds also extend to the inhibition of pro-inflammatory cytokine production. Studies on pyrazole-pyridazine hybrids have shown that certain derivatives can effectively suppress the release of TNF-α and interleukin-6 (IL-6) from stimulated macrophages. TNF-α is a major cytokine that drives inflammatory processes in numerous diseases.
While direct and extensive research on the specific this compound scaffold is still emerging, the well-documented anti-inflammatory properties of the broader pyridazine and pyrazole-pyridazine families provide a strong foundation for its therapeutic potential.
Comprehensive Structure-Activity Relationships (SAR) Governing Biological Efficacy
The biological efficacy of this compound derivatives as anti-inflammatory agents is intricately linked to their chemical structure. Although a comprehensive SAR study specifically for this scaffold is not yet widely published, analysis of related pyridazine and pyrazole-pyridazine hybrids offers valuable insights into the key structural determinants for activity.
For COX-2 inhibition by pyridazine derivatives, the nature and position of substituents on the core ring system are critical. For example, studies on new pyridazinone and pyridazinthione derivatives revealed that specific substitutions can lead to highly potent and selective COX-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range, even surpassing the potency of the well-known COX-2 inhibitor, celecoxib.
In the context of PDE4 inhibition, structure-activity relationship studies on pyridazinone-based inhibitors have highlighted several important features. The introduction of a hydrophobic substituent at the N(2) position of the pyridazinone ring, along with a methoxy (B1213986) group at the C-7' position of a linked pyrazolopyridine ring, was found to strongly promote PDE4 inhibition. The planarity of the molecule also appears to play a role, with more planar derivatives showing better interaction with the enzyme's active site.
Regarding the inhibition of cytokine production, the SAR of pyrazole-pyridazine hybrids indicates that the nature of the aryl substituents has a significant impact on activity. For instance, trimethoxy-substituted derivatives have been identified as highly potent inhibitors of COX-2 and the production of TNF-α, IL-6, and PGE-2. The presence of a bromine atom on the aryl ring has also been shown to confer potent COX-2 inhibitory activity.
The tables below summarize the structure-activity relationships for related pyridazine derivatives, providing a predictive framework for the design of potent anti-inflammatory agents based on the this compound scaffold.
Table 1: Structure-Activity Relationship of Pyridazine Derivatives as COX-2 Inhibitors
| Compound Series | Key Structural Features | Impact on COX-2 Inhibition | Reference |
| Pyridazinone and Pyridazinthione Derivatives | Specific substitutions on the pyridazine ring | Highly potent and selective inhibition (some with IC50 in nM range) | |
| Pyrazole-pyridazine Hybrids | Trimethoxy substitution on the aryl ring | Potent inhibition | |
| Pyrazole-pyridazine Hybrids | Bromo substitution on the aryl ring | Potent inhibition |
Table 2: Structure-Activity Relationship of Pyridazinone Derivatives as PDE4 Inhibitors
| Compound Series | Key Structural Features | Impact on PDE4 Inhibition | Reference |
| Pyrazolopyridine-pyridazinones | Hydrophobic substituent at N(2) of pyridazinone | Strong promotion of inhibition | |
| Pyrazolopyridine-pyridazinones | Methoxy group at C-7' of pyrazolopyridine | Strong promotion of inhibition | |
| Pyridazinone-4-indole Derivatives | Increased planar character | Better interaction with the active site |
Emerging Applications and Future Research Directions
Design of Multi-Targeting Pyrazino[2,3-d]pyridazin-5(6H)-one Derivatives for Complex Biological Systems
The "one-target, one-drug" paradigm has been challenged by the complexity of many diseases, which often involve multiple pathological pathways. d-nb.info This has led to a growing interest in multi-target drugs that can modulate several targets simultaneously, potentially offering improved efficacy and a better safety profile. d-nb.infoarxiv.org The this compound scaffold, with its multiple sites for chemical modification, is well-suited for the design of such multi-targeting agents.
Researchers are exploring the synthesis of derivatives that can interact with various biological targets implicated in complex diseases like cancer and inflammatory conditions. For instance, by strategically modifying the scaffold, it may be possible to develop compounds that inhibit multiple kinases, a class of enzymes often dysregulated in cancer. nih.govrjonco.com This approach could lead to more potent and selective anticancer agents. mdpi.com The design of these derivatives often involves creating hybrid molecules that combine the this compound core with other pharmacophores known to interact with specific targets.
A key strategy in this area is the bioisosteric replacement of known functional groups to modulate the activity and selectivity of the compounds. nih.gov For example, modifying substituents on the pyrazino or pyridazinone rings can significantly alter the binding affinity for different protein targets. This rational design approach, supported by computational modeling, is crucial for developing derivatives with the desired multi-target profile. d-nb.infomdpi.com
Integration with Advanced High-Throughput Screening and Omics Technologies
The discovery of novel therapeutic applications for this compound derivatives can be significantly accelerated by integrating advanced screening and "omics" technologies. High-throughput screening (HTS) allows for the rapid testing of large libraries of these compounds against a multitude of biological targets, identifying initial "hits" for further development.
Furthermore, omics technologies, such as genomics, proteomics, transcriptomics, and metabolomics, provide a holistic view of the biological system and how it is affected by a particular compound. nih.govnih.gov For instance, proteomics can be used to identify the protein targets of a this compound derivative, while metabolomics can reveal its impact on cellular metabolic pathways. This systems biology approach offers a deeper understanding of the compound's mechanism of action and potential off-target effects. nih.gov
The data generated from these high-throughput methods can be vast and complex, necessitating sophisticated data analysis techniques to extract meaningful biological insights. The integration of these technologies is crucial for moving beyond single-target identification to understanding the broader biological consequences of modulating specific pathways with this compound derivatives.
Chemoinformatics and Data Mining for Novel Lead Discovery and Optimization
Chemoinformatics and data mining are becoming indispensable tools in modern drug discovery. ej-chem.org These computational approaches play a critical role in the identification of novel lead compounds and the optimization of their properties based on the this compound scaffold.
By analyzing large chemical and biological datasets, chemoinformatic tools can identify structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). ej-chem.orgresearchgate.net These models help to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. nih.gov For example, a QSAR model could predict the inhibitory concentration of a series of this compound derivatives against a particular enzyme based on their physicochemical properties.
Molecular docking and molecular dynamics simulations, which are integral parts of chemoinformatics, provide insights into how these molecules bind to their target proteins at the atomic level. d-nb.info This information is invaluable for optimizing the interactions between the drug candidate and its target to improve affinity and selectivity. Data mining of existing scientific literature and patent databases can also uncover previously unexplored therapeutic applications for this scaffold.
Synthetic Biology Approaches for Sustainable this compound Production
While chemical synthesis remains the primary method for producing this compound derivatives, synthetic biology offers a promising avenue for more sustainable and potentially cost-effective production in the future. This field involves the engineering of biological systems, such as microorganisms, to produce desired chemicals.
Although the direct biosynthesis of the this compound core has not been extensively reported, the principles of synthetic biology could be applied to develop enzymatic or whole-cell biocatalytic processes. This would involve identifying or engineering enzymes that can catalyze the key bond-forming reactions required for the synthesis of the scaffold. Such an approach could reduce the reliance on harsh chemical reagents and solvents, leading to a greener manufacturing process.
The exploration of biosynthetic pathways for related nitrogen-containing heterocyclic compounds could provide a starting point for developing a synthetic biology route to this compound. While still in its early stages for this specific scaffold, the potential for sustainable production makes this an important area for future research.
Sustained Exploration of the this compound Scaffold's Therapeutic Potential and Mechanistic Nuances
The this compound scaffold represents a privileged structure in medicinal chemistry, with a wide range of reported biological activities for its derivatives, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.netsarpublication.com Continued exploration of this scaffold is essential to fully realize its therapeutic potential.
Future research will likely focus on several key areas:
Expansion of Therapeutic Applications: Investigating the efficacy of this compound derivatives against a broader range of diseases, including neurodegenerative disorders and viral infections.
Elucidation of Mechanisms of Action: Moving beyond identifying the primary target to understanding the detailed molecular mechanisms by which these compounds exert their biological effects. This includes studying their impact on downstream signaling pathways and cellular processes.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how different chemical features influence biological activity and selectivity. This will enable the design of more potent and safer drug candidates. researchgate.net
Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a wider diversity of this compound derivatives. nih.govacs.org
The continued investigation into the therapeutic potential and mechanistic intricacies of the this compound scaffold holds significant promise for the discovery of novel and effective medicines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrazino[2,3-d]pyridazin-5(6H)-one derivatives?
- Methodological Answer : this compound derivatives are typically synthesized via multi-step reactions involving cyclization, coupling, and functionalization. Key steps include:
- Pd-catalyzed cross-coupling : For example, Buchwald-Hartwig amination using Pd(OAc)₂ and X-Phos ligands to introduce aryl/heteroaryl groups (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) .
- Ring closure : Microwave-assisted Mannich-type reactions with ethyl 3-methylpyridazine-4-carboxylate and aldimines under Cu(OTf)₂ catalysis .
- Acid-catalyzed cyclization : TFA-mediated cyclization of intermediates in refluxing toluene to form fused pyrazino-pyrrolo-pyrimidine scaffolds .
- Purification : Prep-TLC or column chromatography with solvents like EtOAc/hexane .
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer :
- Mass spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 470 [M + H]+ for spirocyclic derivatives) .
- ¹H NMR : Identifies substituent positions and stereochemistry (e.g., δ 8.74 ppm for aromatic protons in spiro compounds) .
- X-ray crystallography : Resolves complex stereochemistry in spirocyclic derivatives, though not explicitly detailed in the evidence .
Q. What analytical methods detect this compound metabolites in environmental samples?
- Methodological Answer :
- LC-MS/MS : Detects metabolites like 8-methylpyrido[2,3-d]pyridazin-5(6H)-one (CAS 90004-07-2) in pesticide residue analysis .
- Sample preparation : Solid-phase extraction (SPE) for matrix cleanup, followed by quantification against certified reference standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in spirocyclic this compound synthesis?
- Methodological Answer :
- Catalyst screening : Pd(OAc)₂/X-Phos outperforms other catalysts in coupling reactions (e.g., 70% yield for spirocyclic compound 223) .
- Solvent optimization : Toluene or dioxane enhances reflux efficiency compared to polar solvents .
- Microwave heating : Reduces reaction time (e.g., 1 h vs. 48 h under conventional heating) for Mannich-type cyclizations .
Q. How can contradictions in spectral data for structurally similar derivatives be resolved?
- Methodological Answer :
- Comparative NMR analysis : Use substituent-specific shifts (e.g., methoxy groups at δ 3.16–3.12 ppm) to differentiate regioisomers .
- Isotopic labeling : Introduce deuterated analogs to confirm proton assignments in complex scaffolds .
- DFT calculations : Predict NMR/MS spectra to validate experimental data for novel derivatives .
Q. What strategies address low bioavailability of this compound-based drug candidates?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl carboxylates) to enhance solubility, as seen in spirocyclic intermediates .
- Formulation studies : Use liposomal encapsulation or cyclodextrin complexes, though not explicitly tested in the evidence .
Q. How can computational modeling predict the bioactivity of novel this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulate interactions with targets like mGluR5 or 17α-hydroxylase using PyMOL/AutoDock .
- MD simulations : Analyze stability of spirocyclic derivatives in lipid bilayers (e.g., 3D dynamics of CAS 1546-78-7 analogs) .
Q. What methods resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
